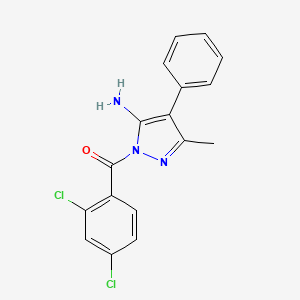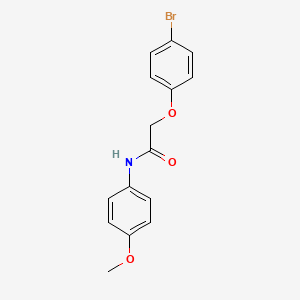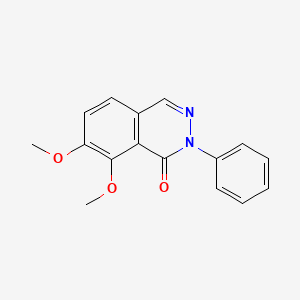
1-(2,4-dichlorobenzoyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Research into pyrazole derivatives, including compounds similar to "1-(2,4-dichlorobenzoyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine," focuses on exploring their synthesis, structure, and properties. Pyrazole derivatives have been extensively studied for their potential applications in various fields due to their unique chemical and physical properties.
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves reactions between hydrazines and 1,3-diketones or their equivalents. For example, the synthesis of certain pyrazolone derivatives has been achieved through condensation reactions under specific conditions, demonstrating the versatility of these methods in producing a wide range of pyrazole compounds (Koyioni et al., 2014).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by X-ray diffraction and spectroscopic methods. These analyses reveal the planar or near-planar geometry of the pyrazole ring and the orientation of substituents, which significantly influence the compound's reactivity and physical properties. For instance, structural analyses have demonstrated the impact of substituents on the molecular geometry and stability of these compounds (Tamer et al., 2016).
科学的研究の応用
Synthesis and Characterization
- The compound and its derivatives have been synthesized and characterized, contributing significantly to the understanding of their structural and chemical properties. For instance, Titi et al. (2020) detailed the synthesis, characterization, and X-Ray crystal study of pyrazole derivatives, revealing insights into their geometric parameters and theoretical physical and chemical properties. This study also explored the origin of their biological activity against breast cancer and microbes (Titi et al., 2020).
Biological Activities
- Various studies have investigated the biological activities of these compounds. Asegbeloyin et al. (2014) explored the cytotoxic activity of N′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and its metal complexes against HL-60 human promyelocytic leukemia cells and some bacteria and yeasts, showing potent activity (Asegbeloyin et al., 2014).
Antimicrobial and Antitumor Activities
- The antimicrobial and antitumor activities of these compounds have been a focus of research. For example, studies have shown that certain pyrazole derivatives exhibit significant antimicrobial and cytotoxic activities, suggesting potential for therapeutic applications. This includes research by Sakya & Rast (2003), who reported on the synthesis of 5-alkyl amino and thioether substituted pyrazoles, highlighting their high yields and potential biological activities (Sakya & Rast, 2003).
Chemical Stability and Reactivity
- The chemical stability and reactivity of these compounds have been investigated, providing valuable information for their potential applications in material science and as intermediates in organic synthesis. For instance, Jadeja & Shah (2007) reported on novel vanadium Schiff base complexes of pyrazolone-based ligands, proposing distorted octahedral structures for these complexes and discussing their characterization (Jadeja & Shah, 2007).
特性
IUPAC Name |
(5-amino-3-methyl-4-phenylpyrazol-1-yl)-(2,4-dichlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O/c1-10-15(11-5-3-2-4-6-11)16(20)22(21-10)17(23)13-8-7-12(18)9-14(13)19/h2-9H,20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNMNEUMFXLSCPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C2=CC=CC=C2)N)C(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-amino-3-methyl-4-phenyl-1H-pyrazol-1-yl)(2,4-dichlorophenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-acetyl-4-[2-fluoro-4-(trifluoromethyl)benzyl]-1,4-diazepan-6-ol](/img/structure/B5542402.png)

![6-bromo-3-[(dimethylamino)methyl]-2-methyl-4-quinolinol](/img/structure/B5542411.png)
![8-fluoro-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-quinolinecarboxamide](/img/structure/B5542428.png)
![1-methyl-4-(4-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenyl)piperazine](/img/structure/B5542438.png)
![1'-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]spiro[chromene-2,3'-pyrrolidin]-4(3H)-one](/img/structure/B5542440.png)
![N-[4-(acetylamino)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5542444.png)

![2-[(3-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5542452.png)
![4-(2-{[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetyl}carbonohydrazonoyl)benzoic acid](/img/structure/B5542456.png)
![(1S*,5R*)-6-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3-(pyridin-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5542465.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5542508.png)
![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5542512.png)